molecular formula C9H15NOS B2831181 N-(2-Methylthian-4-yl)prop-2-enamide CAS No. 2224397-79-7

N-(2-Methylthian-4-yl)prop-2-enamide

Cat. No.: B2831181
CAS No.: 2224397-79-7
M. Wt: 185.29
InChI Key: DOBMNAJLTNCNQB-UHFFFAOYSA-N
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Description

N-(2-Methylthian-4-yl)prop-2-enamide is a chemical compound offered for research and development purposes. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Chemically, it features an acrylamide group, a versatile building block in synthetic chemistry. Compounds with this functional group are valuable in the field of polymer science, particularly in the design and synthesis of molecularly imprinted polymers (MIPs) . MIPs are advanced materials engineered with specific cavities for target molecules, granting them high selectivity for applications in environmental analysis, food safety, and biomedical sensing . The "prop-2-enamide" (or acrylamide) moiety allows this molecule to act as a functionalized template or monomer. In a covalent molecular imprinting strategy, this compound can be incorporated into a polymer matrix. Subsequent chemical cleavage removes the template, leaving behind defined cavities that exhibit a high affinity for the original target structure or related biomolecules . This mechanism is especially relevant for researching complex phenethylamine-based systems, which include several important neurotransmitters . Researchers can utilize this acrylamide to develop novel selective sorbents and materials.

Properties

IUPAC Name

N-(2-methylthian-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-3-9(11)10-8-4-5-12-7(2)6-8/h3,7-8H,1,4-6H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBMNAJLTNCNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCS1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylthian-4-yl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-methylthian-4-ylamine with acryloyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-methylthian-4-ylamine in an organic solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution to neutralize the hydrochloric acid formed during the reaction.
  • Slowly add acryloyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylthian-4-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the thianyl group or the amide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Azides or methoxy derivatives.

Scientific Research Applications

N-(2-Methylthian-4-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Methylthian-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

Thiane vs. Piperidine/Sulfonamide Systems A key comparator is 2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide (Compound 8), reported in MedChemComm . While both compounds share heterocyclic cores, critical differences include:

  • Core Ring : N-(2-Methylthian-4-yl)prop-2-enamide uses a thiane ring (sulfur atom), whereas Compound 8 employs a piperidine ring (nitrogen atom). The sulfur in thiane introduces weaker hydrogen-bonding capacity but greater lipophilicity compared to the basic nitrogen in piperidine.

Physicochemical and Pharmacological Implications

Table 1: Hypothetical Comparative Properties
Property This compound Compound 8
Core Structure Thiane (S-containing) Piperidine (N-containing)
Functional Group Prop-2-enamide Sulfonamide
Molecular Weight (g/mol)* ~185–200 (estimated) ~380–400 (estimated)
Solubility Moderate (lipophilic S vs. polar enamide) Lower (bulky sulfonamide substituent)
Bioactivity Potential enzyme inhibition (conjugation) Anticancer candidate (sulfonamide)

Note: Molecular weights are illustrative; exact values require experimental validation.

  • The enamide’s conjugated system may facilitate interactions with electrophilic enzyme sites, while sulfonamides are known for protease inhibition .
  • Synthetic Accessibility : The use of SHELX and WinGX in crystallographic refinement suggests this compound’s structure is well-defined , whereas Compound 8’s synthesis likely involves multi-step functionalization of piperidine, increasing synthetic complexity.

Methodological Considerations in Structural Analysis

  • Crystallography : SHELX programs enable precise refinement of bond lengths and angles, critical for comparing stereoelectronic profiles of thiane vs. piperidine derivatives .
  • Geometry Visualization : ORTEP for Windows aids in overlaying molecular structures to highlight conformational differences, such as the planarity of the enamide group versus the tetrahedral sulfonamide .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-Methylthian-4-yl)prop-2-enamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of intermediates via nucleophilic substitution or condensation reactions. For example, reacting 2-methylthiane-4-amine with acryloyl chloride in anhydrous DMF under inert atmosphere (argon/nitrogen) at 0–5°C for 2–4 hours .
  • Step 2 : Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
  • Validation : Characterization via 1H^1H-NMR (confirming acrylamide proton signals at δ 6.2–6.4 ppm) and LC-MS (m/z ≈ 198.1 [M+H]+^+) .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm backbone connectivity and substituent positions (e.g., thiane ring protons at δ 2.8–3.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • X-ray Diffraction : Single-crystal X-ray analysis using SHELXL for refinement (R-factor < 0.05) to resolve stereochemistry and bond angles .

Q. How can researchers optimize reaction yields during synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalytic Additives : Use of HOBt/EDC coupling agents for amide bond formation (yield improvement by 15–20%) .
  • Temperature Control : Low-temperature (-10°C) quenching to minimize side reactions (e.g., acrylamide polymerization) .

Advanced Research Questions

Q. How should researchers address discrepancies between crystallographic data and computational modeling results?

  • Multi-Software Validation : Refine X-ray data using SHELXL and cross-validate with WinGX/ORTEP for anisotropic displacement parameters .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles (Δ < 0.05 Å for C–C bonds) .
  • Spectroscopic Cross-Check : Align 1H^1H-NMR chemical shifts with predicted values from ACD/Labs or ChemDraw .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Analog Design : Modify the thiane ring (e.g., 2-ethylthian-4-yl) or acrylamide group (e.g., fluorinated derivatives) .
  • Biological Assays : Test analogs for kinase inhibition (IC50_{50} values) or antimicrobial activity (MIC against S. aureus).
  • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with bioactivity .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Metabolic Stability Testing : Assess hepatic microsomal degradation (e.g., t1/2_{1/2} in rat liver microsomes) to identify rapid metabolism .
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (AUC024_{0-24}) in rodent models .
  • Mechanistic Studies : Use CRISPR-edited cell lines to validate target engagement (e.g., enzyme inhibition via Western blot) .

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